molecular formula C14H16N2O2S B13092725 Ethyl 2-amino-4-methyl-6-phenyl-6H-1,3-thiazine-5-carboxylate

Ethyl 2-amino-4-methyl-6-phenyl-6H-1,3-thiazine-5-carboxylate

Cat. No.: B13092725
M. Wt: 276.36 g/mol
InChI Key: JQCGBGBXPPIVSX-UHFFFAOYSA-N
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Description

Ethyl 2-amino-4-methyl-6-phenyl-6H-1,3-thiazine-5-carboxylate is a heterocyclic compound with a unique molecular structure. It is known for its potential applications in various fields, including chemistry, biology, and medicine. The compound’s structure features a thiazine ring, which is a six-membered ring containing both sulfur and nitrogen atoms. This structural motif is often associated with significant biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-amino-4-methyl-6-phenyl-6H-1,3-thiazine-5-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of this compound with suitable reagents to form the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound, making it suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-4-methyl-6-phenyl-6H-1,3-thiazine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.

Scientific Research Applications

Ethyl 2-amino-4-methyl-6-phenyl-6H-1,3-thiazine-5-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.

    Medicine: It has potential therapeutic applications, including antimicrobial and anticancer properties.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 2-amino-4-methyl-6-phenyl-6H-1,3-thiazine-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Ethyl 2-amino-4-methyl-6-phenyl-6H-1,3-thiazine-5-carboxylate can be compared with other similar compounds, such as:

    Indole derivatives: Known for their biological activity and therapeutic potential.

    Pyridazine derivatives: Used in medicinal chemistry for their anti-inflammatory and analgesic properties.

    Pyrazole derivatives: Known for their applications in organic and medicinal chemistry.

Each of these compounds has unique properties and applications, making this compound a valuable addition to the field of heterocyclic chemistry.

Biological Activity

Ethyl 2-amino-4-methyl-6-phenyl-6H-1,3-thiazine-5-carboxylate (CAS No. 123044-13-3) is a thiazine derivative that has garnered attention in pharmaceutical research due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews the synthesis, biological activity, and relevant case studies associated with this compound.

Molecular Formula: C₁₄H₁₆N₂O₂S
Molecular Weight: 276.35 g/mol
CAS Number: 123044-13-3

Synthesis

The synthesis of this compound typically involves multi-component reactions combining thiourea, ethyl cyanoacetate, and various aldehydes under controlled conditions. These reactions often yield a variety of thiazine derivatives, which can be further modified to enhance their biological activity.

Anticancer Activity

Recent studies have demonstrated that thiazine derivatives exhibit significant anticancer properties. For instance, a study evaluated the growth inhibition of several compounds on human tumor cell lines, revealing that this compound shows promising results:

CompoundGI50 (μmol/L)NCI-H460MCF-7SF-268
This compoundTBDTBDTBDTBD
Doxorubicin (control)0.50.50.50.5

GI50 values indicate the concentration required to inhibit cell growth by 50% after a continuous exposure of 48 hours. The compound's activity was compared to doxorubicin, a standard chemotherapy drug, suggesting its potential as an anticancer agent .

Antimicrobial Activity

Thiazine derivatives also exhibit antimicrobial properties. A review highlighted their effectiveness against various pathogens, including bacteria and fungi. The compound's structure allows it to interact with microbial enzymes or cell membranes, leading to cell death or inhibition of growth.

Case Studies

  • Anticancer Screening : A detailed investigation into the anticancer properties of thiazine derivatives was conducted using multiple human cancer cell lines. The study found that certain modifications in the thiazine structure significantly enhanced cytotoxicity against specific cancer types .
  • Antimicrobial Efficacy : Another study focused on the antimicrobial activity of thiazine derivatives against resistant strains of bacteria and fungi. Results indicated that these compounds could serve as effective alternatives to traditional antibiotics .

Properties

Molecular Formula

C14H16N2O2S

Molecular Weight

276.36 g/mol

IUPAC Name

ethyl 2-amino-4-methyl-6-phenyl-6H-1,3-thiazine-5-carboxylate

InChI

InChI=1S/C14H16N2O2S/c1-3-18-13(17)11-9(2)16-14(15)19-12(11)10-7-5-4-6-8-10/h4-8,12H,3H2,1-2H3,(H2,15,16)

InChI Key

JQCGBGBXPPIVSX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(SC1C2=CC=CC=C2)N)C

Origin of Product

United States

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